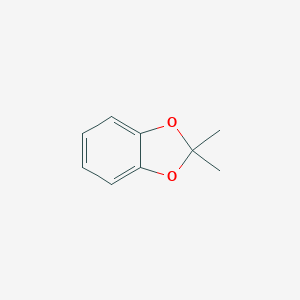

2,2-二甲基-1,3-苯并二氧杂环己烷

概述

描述

Synthesis Analysis

The synthesis of 1,3-benzodioxole derivatives, including 2,2-dimethyl-1,3-benzodioxole, often involves the cyclization of catechol with chloromethane derivatives under specific conditions. Li Yu (2006) describes an optimized process for synthesizing 1,3-benzodioxole from catechol, yielding a 57.2% overall yield and characterizing the product structure using IR and NMR spectroscopy (Li Yu, 2006).

Molecular Structure Analysis

Studies on the molecular structure of benzodioxole derivatives, including X-ray crystallography and spectroscopic analysis, provide insight into their geometric and electronic properties. For instance, Oliveira et al. (2015) examined the crystal structure of a related benzodioxole compound, elucidating the planar nature of the benzodioxole fragment and detailing its intramolecular and intermolecular interactions (Oliveira et al., 2015).

Chemical Reactions and Properties

2,2-Dimethyl-1,3-benzodioxole undergoes various chemical reactions, including electropolymerization and cycloaddition reactions. Xu Jing-kun (2008) reported the electropolymerization of 2,2-dimethyl-1,3-benzodioxole to produce a novel conducting polymer, highlighting the compound's utility in creating materials with electrical conductivity (Xu Jing-kun, 2008).

Physical Properties Analysis

The physical properties of 2,2-dimethyl-1,3-benzodioxole, such as melting point, boiling point, and solubility, are crucial for its application in organic synthesis. While specific studies detailing these properties were not identified in the current search, such properties are typically determined through experimental methods and are essential for the compound's handling and use in chemical reactions.

Chemical Properties Analysis

The chemical properties of 2,2-dimethyl-1,3-benzodioxole, including its reactivity, stability, and interaction with other compounds, are foundational to its applications in organic chemistry. Cook and Hodgson (1984) investigated the compound's role as an unusual inducer of microsomal enzymes, demonstrating its unique biochemical interactions and potential for further study in biochemistry (Cook & Hodgson, 1984).

科学研究应用

化学合成和药物化学

苯并二氧杂环己烷衍生物,包括类似于2,2-二甲基-1,3-苯并二氧杂环己烷的化合物,已经被合成并研究其生物活性。这些化合物被发现具有广泛的药理特性,包括抗菌、抗癌和抗炎活性。例如,苯并噁唑和苯并噻唑衍生物,与2,2-二甲基-1,3-苯并二氧杂环己烷具有结构相似性,已经被探索其在药物开发中的潜力,因为它们具有多样的生物活性(Támas Földesi, Balázs Volk, & M. Milen, 2018)。

环境和材料科学应用

在环境和材料科学领域,苯并二氧杂环己烷衍生物的衍生物被研究其在创造环保材料和过程中的实用性。例如,二甲醚(DME)被认为是柴油发动机中的一种替代环保燃料,表现出低排放和高效率。这突显了类似化合物在促进可持续能源解决方案中的作用(Su Han Park & C. Lee, 2014)。

药理作用

与2,2-二甲基-1,3-苯并二氧杂环己烷结构相关的化合物,如具有苯并噻唑基团的化合物,被研究其在多种疾病条件下的治疗潜力,包括癌症和传染病。这些化合物的合成、化学性质和生物活性对于发现新的治疗方法至关重要(K. Ahmed et al., 2015)。

安全和危害

This compound is considered hazardous. It is combustible and there is a risk of ignition . Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back . Containers may explode when heated . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

属性

IUPAC Name |

2,2-dimethyl-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-9(2)10-7-5-3-4-6-8(7)11-9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWBIFYYKIWPTRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2=CC=CC=C2O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20301445 | |

| Record name | 2,2-Dimethyl-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20301445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-1,3-benzodioxole | |

CAS RN |

14005-14-2 | |

| Record name | 14005-14-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143506 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Dimethyl-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20301445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethyl-2H-1,3-benzodioxole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

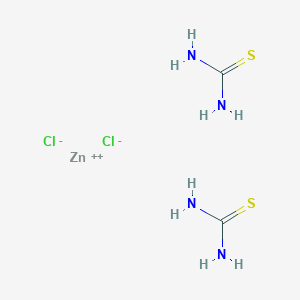

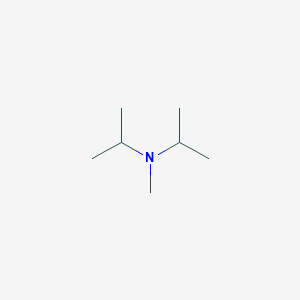

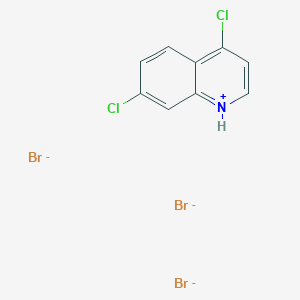

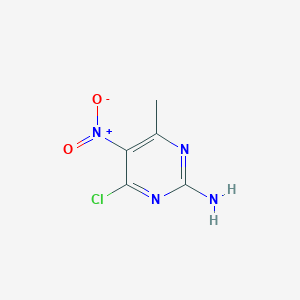

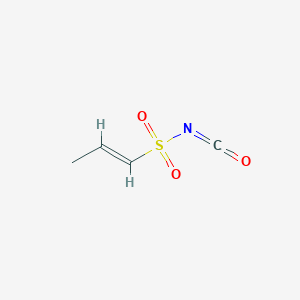

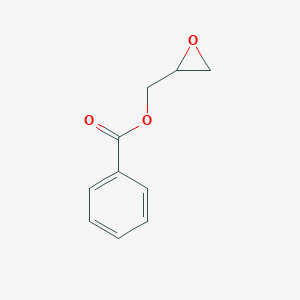

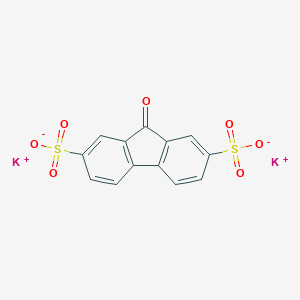

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methylbenzo[b]thiophene](/img/structure/B81002.png)

![5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione](/img/structure/B81005.png)